D-myo-Inositol 1,4,5-trisphosphate trilithium salt
Overview
Description
D-myo-Inositol 1,4,5-trisphosphate trilithium salt: is a biologically significant compound that plays a crucial role in cellular signaling pathways. It is a derivative of inositol phosphate and is involved in the regulation of intracellular calcium levels. This compound is often used in scientific research to study various cellular processes, including signal transduction and calcium mobilization.
Mechanism of Action
Target of Action
The primary target of D-myo-Inositol 1,4,5-trisphosphate trilithium salt is the Inositol 1,4,5-trisphosphate receptor (InsP3R) . This receptor is a calcium channel that is located on the membrane of the endoplasmic reticulum (ER) in cells .
Mode of Action
this compound, also known as InsP3, binds to the InsP3R . This binding causes the calcium channels to open , which allows for the release of calcium ions from the ER into the cytoplasm .
Biochemical Pathways
The release of calcium ions into the cytoplasm triggers a variety of cellular processes. This is because calcium ions act as a second messenger in many signal transduction pathways . For example, the increase in intracellular calcium can trigger processes such as muscle contraction, cell growth, and the release of hormones .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The result of the action of this compound is an increase in intracellular calcium levels . This increase in calcium can have various effects on the cell, depending on the specific cellular context. For example, it can lead to muscle contraction, cell growth, or the release of hormones .
Biochemical Analysis
Biochemical Properties
D-myo-Inositol 1,4,5-trisphosphate trilithium salt interacts with several enzymes, proteins, and other biomolecules. It is formed from the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate . The compound does not compete with ATP .
Cellular Effects
The compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It binds with Ins (1,4,5)P3 receptors, leading to the opening of calcium channels and an increase in intracellular calcium .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It stimulates intracellular calcium mobilization .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,4,5-trisphosphate trilithium salt typically involves the phosphorylation of myo-inositol. The process begins with the protection of hydroxyl groups on myo-inositol, followed by selective phosphorylation at the 1, 4, and 5 positions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar steps as described above. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol 1,4,5-trisphosphate trilithium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions:
Phosphorylation: Typically involves the use of phosphorylating agents such as phosphoric acid or phosphorus oxychloride.
Dephosphorylation: Enzymatic dephosphorylation using phosphatases.
Hydrolysis: Acidic or basic conditions can induce hydrolysis of the phosphate groups.
Major Products: The major products formed from these reactions include various inositol phosphate derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: D-myo-Inositol 1,4,5-trisphosphate trilithium salt is used as a model compound to study phosphorylation and dephosphorylation mechanisms. It is also used in the synthesis of other inositol phosphate derivatives .
Biology: In biological research, this compound is used to investigate intracellular signaling pathways, particularly those involving calcium mobilization. It serves as a second messenger in various cellular processes .
Medicine: In medical research, this compound is studied for its potential therapeutic applications in diseases related to calcium signaling dysregulation, such as neurodegenerative disorders and cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic tools. It is also utilized in the production of pharmaceuticals and other biologically active compounds .
Comparison with Similar Compounds
- D-myo-Inositol 1,4,5-trisphosphate trisodium salt
- D-myo-Inositol 1,4,5-trisphosphate hexapotassium salt
- D-myo-Inositol 1,2,3,4,5,6-hexakisphosphate dodecasodium salt (Phytic Acid)
Comparison: D-myo-Inositol 1,4,5-trisphosphate trilithium salt is unique due to its specific lithium ion composition, which can influence its solubility and biological activity compared to its sodium and potassium counterparts. The trilithium salt form may exhibit different pharmacokinetics and cellular uptake properties, making it a valuable tool in specific research applications .
Properties
IUPAC Name |
trilithium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.3Li/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSBNYRDNZEWMT-ZKVWPJASSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Li3O15P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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